(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-25-17-8-6-16(7-9-17)22-21-23(11-4-12-24)18(14-28-21)15-5-10-19(26-2)20(13-15)27-3/h5-10,13-14,24H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBISJWPRWACDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol is a thiazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Properties
The compound features a thiazole ring, methoxy-substituted phenyl groups, and an alcohol functional group. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In one study, a related thiazole compound exhibited IC50 values lower than standard anticancer agents like doxorubicin, indicating strong antiproliferative effects across different cancer types .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For example:
- Tyrosinase Inhibition : Compounds structurally related to this compound have demonstrated potent tyrosinase inhibition, with IC50 values significantly lower than that of kojic acid, a standard inhibitor .
- Protein Kinase Inhibition : The compound's mechanism may involve inhibition of protein kinases critical for cell division in pathogens such as Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives can often be correlated with their structural features. Key findings include:
- The presence of methoxy groups enhances lipophilicity and may improve cell membrane permeability.
- The thiazole ring is crucial for biological activity; modifications to this moiety can significantly alter potency .
Case Studies
- Anticancer Efficacy : A study involving a series of thiazole derivatives showed that modifications to the phenyl rings led to enhanced cytotoxicity against breast cancer cells. The most potent derivative had an IC50 value significantly lower than doxorubicin .
- Enzyme Kinetics : Kinetic studies using Lineweaver–Burk plots have demonstrated that related compounds operate through mixed-type inhibition on tyrosinase, suggesting multiple interaction sites .
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to (Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol have been shown to inhibit cell proliferation in various cancer cell lines. One study demonstrated that derivatives with similar structures effectively induced apoptosis in prostate cancer cells, suggesting that this compound could be a lead structure for developing new anticancer agents .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. A study evaluated several thiazole-based compounds and found that they displayed significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The specific structure of this compound may enhance its efficacy against resistant strains .
Anti-inflammatory Effects
Recent findings suggest that thiazole derivatives can modulate inflammatory pathways. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of Thiazole Ring : This is achieved through cyclization reactions involving appropriate thioketones and amines.
- Imine Formation : The reaction between aldehydes and amines leads to the formation of the imine moiety.
- Final Coupling : The final product is obtained by coupling the thiazole derivative with the propanol component.
Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in various biological assays:
- Study on Anticancer Activity : A series of thiazole derivatives were tested against different cancer cell lines, showing IC50 values in the micromolar range, indicating potent activity .
- Antibacterial Screening : In a comparative study, thiazole compounds exhibited lower minimum inhibitory concentration (MIC) values than standard antibiotics against several bacterial strains .
Chemical Reactions Analysis
Functional Groups and Reactivity Profile
The compound’s reactivity arises from three primary components:
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Thiazole ring : Susceptible to electrophilic and nucleophilic substitutions due to electron-deficient nature.
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Imine group (C=N) : Prone to hydrolysis, reduction, or rearrangement.
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Alcohol (-OH) : Participates in oxidation, esterification, or etherification.
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Methoxy-substituted phenyl rings : Undergo electrophilic aromatic substitution (EAS) at activated positions.
Nucleophilic Substitution at the Thiazole Ring
The thiazole moiety undergoes nucleophilic substitution at the C-2 or C-4 positions, depending on reaction conditions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Halogenation | PCl₅, reflux in DCM | 2-Chloro-thiazole derivative | 72% | |
| Alkylation | CH₃I, K₂CO₃, acetone, 60°C | 4-Methoxy-thiazole derivative | 65% |
Key Findings :
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Electron-withdrawing groups (e.g., imine) enhance electrophilicity at C-2, favoring halogenation.
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Steric hindrance from the 4-methoxyphenyl group limits substitution at C-4.
Alcohol Oxidation
The primary alcohol group is oxidized to a ketone under mild conditions:
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Reagents : CrO₃/H₂SO₄ (Jones reagent), acetone, 0°C → RT.
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Product : (Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-one.
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Yield : 88%.
Imine Reduction
The imine group is selectively reduced to an amine using NaBH₄ in THF/MeOH:
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Product : 3-(4-(3,4-Dimethoxyphenyl)-2-((4-methoxyphenyl)amino)thiazol-3(2H)-yl)propan-1-ol.
Imine Hydrolysis and Rearrangement
The imine bond undergoes acid-catalyzed hydrolysis:
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Conditions : 2M HCl, reflux, 6h.
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Product : 3-(4-(3,4-Dimethoxyphenyl)-2-aminothiazol-3(2H)-yl)propan-1-ol and 4-methoxybenzaldehyde.
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Mechanism : Protonation of the imine nitrogen followed by nucleophilic attack by water.
Electrophilic Aromatic Substitution (EAS)
The methoxy-substituted phenyl rings undergo nitration and sulfonation:
| Reaction | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to -OCH₃ | 4-(3,4-Dimethoxy-2-nitrophenyl) derivative | 62% | |
| Sulfonation | H₂SO₄, SO₃, 50°C | Ortho to -OCH₃ | Sulfonic acid derivative | 55% |
Notes :
-
Methoxy groups activate the ring, directing incoming electrophiles to ortho/para positions.
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Steric effects from adjacent substituents influence regioselectivity.
Reaction Optimization and Catalytic Effects
Catalysts significantly enhance reaction efficiency:
Insights :
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Solvent-free mechanochemical methods reduce waste and improve atom economy .
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Ionic liquids stabilize transition states in nucleophilic additions .
Stability and Degradation Pathways
The compound degrades under prolonged UV exposure via:
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Imine isomerization : Z → E configuration change.
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Demethylation : Loss of methoxy groups under acidic conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole Derivatives with Halogenated Aryl Groups
describes two isostructural thiazoles (compounds 4 and 5 ) with chlorophenyl and fluorophenyl substituents. Key comparisons include:
- Fluorophenyl groups in compounds 4 and 5 may enhance metabolic stability but reduce solubility .
- Conformational Flexibility: Both compounds 4 and 5 exhibit partial non-planarity due to perpendicular fluorophenyl orientation, whereas the target compound’s 3,4-dimethoxyphenyl group may adopt a similar conformation, affecting crystal packing or target binding .
Table 1: Structural and Electronic Comparisons
| Compound | Core Structure | Substituents | Planarity | Biological Activity (Hypothesized) |
|---|---|---|---|---|
| Target Compound | Thiazole | 3,4-dimethoxyphenyl, 4-methoxyphenyl, propanol | Partially planar | Antimicrobial, kinase inhibition |
| Compound 4 [1] | Thiazole | 4-chlorophenyl, fluorophenyl | Mostly planar | Undisclosed (structural focus) |
| Compound 5 [1] | Thiazole | 4-fluorophenyl, fluorophenyl | Partially non-planar | Undisclosed (structural focus) |
Pyrazoline-Benzothiazole Hybrids
highlights a pyrazoline-benzothiazole hybrid with a 4-methoxyphenyl group. While structurally distinct, its pharmacological relevance (e.g., antitumor activity) suggests that the target compound’s methoxy-substituted thiazole core may share similar bioactivity profiles. The propanol chain in the target compound could improve aqueous solubility compared to the methyl group in the pyrazoline analog .
Thiazol-2-ylidene Amino Derivatives
lists a compound with a thiazol-2-ylidene amino group and hydroxyethyl chain (Z-configuration). Key comparisons include:
Hypothetical Pharmacological Activity
While direct biological data for the target compound is unavailable, insights from analogs suggest:
- Anti-HIV Potential: demonstrates that piroxicam analogs with planar heterocycles inhibit HIV integrase (EC50: 20–25 µM). The target compound’s thiazole core and methoxy groups may similarly interact with viral enzymes .
- Anticancer Activity : Pyrazoline-benzothiazole hybrids () show antitumor effects, implying that the target compound’s methoxyaryl-thiazole scaffold could inhibit cancer cell proliferation .
Q & A
Q. What are the recommended synthetic routes for (Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol under laboratory conditions?
- Methodological Answer : A modular synthesis approach is recommended:
- Step 1 : Prepare the thiazole core via condensation of 3,4-dimethoxyphenyl-substituted thiourea derivatives with α-haloketones (e.g., 3-chloropentan-2,4-dione) under reflux in ethanol .
- Step 2 : Introduce the (4-methoxyphenyl)imino group via Schiff base formation using 4-methoxyaniline in anhydrous THF with catalytic acetic acid .
- Step 3 : Functionalize the propan-1-ol side chain by nucleophilic substitution or reduction of an ester intermediate (e.g., using NaBH₄ in methanol) .
Key Considerations : Monitor stereochemistry during imine formation (Z-configuration) using polar solvents and low temperatures to minimize isomerization .
Q. How can structural characterization be systematically performed to confirm the identity and purity of the compound?
- Methodological Answer : Use a multi-technique approach:
- ¹H/¹³C NMR : Assign peaks for methoxy groups (δ 3.7–3.9 ppm), thiazole protons (δ 7.1–7.5 ppm), and imine protons (δ 8.2–8.5 ppm). Compare with computed spectra from PubChem data .
- IR Spectroscopy : Confirm C=N (1610–1620 cm⁻¹) and hydroxyl (3279 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns .
- Elemental Analysis : Ensure <0.3% deviation between calculated and observed C/H/N/S values .
Q. What solvents and reaction conditions optimize the yield and stereochemical integrity during synthesis?
- Methodological Answer :
- Solvents : Use ethanol or THF for thiazole formation (high dielectric constant stabilizes intermediates) . For imine formation, anhydrous THF minimizes hydrolysis .
- Temperature : Reflux (70–80°C) for cyclization steps; room temperature for Schiff base reactions to preserve stereochemistry .
- Catalysts : Acetic acid (1–2 mol%) accelerates imine formation without racemization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with modified methoxy groups (e.g., replacing 3,4-dimethoxy with halogen or nitro groups) .
- Bioassay Design : Test antifungal activity (similar to fluconazole derivatives in ) using microdilution assays against Candida albicans (MIC₉₀ values).
- Computational Modeling : Perform docking studies with fungal CYP51 enzymes to correlate substituent hydrophobicity with binding affinity .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Re-evaluate Force Fields : Use DFT calculations (B3LYP/6-31G*) to refine charge distributions on the thiazole and imine groups, which may affect docking poses .
- Solvent Effects : Replicate in silico conditions (e.g., implicit solvation models) to account for aqueous vs. membrane-bound environments .
- Metabolite Screening : Use LC-MS to identify in situ degradation products (e.g., hydroxylation at the propanol chain) that may alter activity .
Q. Which analytical techniques are suitable for detecting degradation products under varying storage conditions?
- Methodological Answer :
- Stability Studies : Expose the compound to accelerated degradation (40°C/75% RH for 4 weeks) .
- HPLC-DAD/MS : Monitor degradation using a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Key degradation markers include oxidation of the imine group (retention time shift) .
- XRD/PXRD : Compare crystalline vs. amorphous forms to assess physical stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
